Fenebrutinib

Catalog No.
S002954
CAS No.
1434048-34-6
M.F
C37H44N8O4
M. Wt
664.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenebrutinib

CAS Number

1434048-34-6

Product Name

Fenebrutinib

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one

Molecular Formula

C37H44N8O4

Molecular Weight

664.8 g/mol

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N

SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Synonyms

RG-7845;GDC-0853;GDC0853;GDC 0853

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8

Description

Fenebrutinib is under investigation in clinical trial NCT03174041 (A Drug-Drug Interaction Study Between GDC-0853 and Midazolam, Itraconazole, Rosuvastatin, and Simvastatin).
Fenebrutinib is an orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, fenebrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.

Mechanism of Action:

Fenebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) []. BTK is an enzyme crucial for B-cell development and activation in the immune system. By inhibiting BTK, fenebrutinib disrupts B-cell signaling, thereby potentially suppressing immune responses involved in various diseases []. Additionally, fenebrutinib has been shown to impact microglia, which are immune cells in the central nervous system, potentially offering benefits in neurological disorders [].

Potential Applications:

Several areas of scientific research are exploring the therapeutic potential of fenebrutinib:

  • Multiple Sclerosis (MS): Fenebrutinib is currently in Phase III clinical trials for relapsing-remitting MS (RRMS) and primary progressive MS (PPMS) []. Preclinical studies suggest it may reduce both MS disease activity (relapses) and disability progression by targeting B-cells and microglia [].
  • Autoimmune Disorders: Fenebrutinib is being investigated for various autoimmune diseases, including rheumatoid arthritis, lupus, and chronic spontaneous urticaria (CSU) []. Its potential lies in its ability to modulate B-cell activity and suppress inflammatory pathways.
  • B-Cell Cancers: Research is ongoing to evaluate fenebrutinib's efficacy in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and marginal zone lymphoma (MZL) [].

Current Research Stage:

Fenebrutinib is not yet approved for any clinical use. It is currently under investigation in various clinical trials, ranging from Phase I to Phase III, to assess its safety, efficacy, and optimal dosage for different disease applications [, ].

Fenebrutinib, also known by its developmental code GDC-0853, is a potent and highly selective oral inhibitor of Bruton’s tyrosine kinase. It is currently under investigation for its efficacy in treating various autoimmune disorders, including multiple sclerosis and chronic spontaneous urticaria. This compound is unique as it represents the only reversible Bruton’s tyrosine kinase inhibitor in advanced clinical trials, specifically Phase III trials for multiple sclerosis . Fenebrutinib has demonstrated significant potential in reducing disease activity markers in patients with relapsing forms of multiple sclerosis, showing promise in managing symptoms and progression of the disease .

Fenebrutinib's mechanism of action centers around its inhibition of BTK. BTK is a signaling molecule involved in B-cell activation and maturation. By reversibly binding to BTK, fenebrutinib disrupts these processes, leading to a reduction in the number and activity of B-cells []. Additionally, fenebrutinib may also modulate the activity of microglia, immune cells within the central nervous system that can contribute to MS pathology []. This dual effect on B-cells and microglia has the potential to reduce inflammation and nerve damage associated with MS.

Such as alkylation, acylation, and cyclization to construct the final molecular framework.
  • Purification Techniques: Employing chromatography methods to isolate and purify the desired compound from reaction mixtures.
  • These synthesis methods highlight the intricate processes required to produce fenebrutinib effectively.

    Fenebrutinib exhibits significant biological activity through its role as a Bruton’s tyrosine kinase inhibitor. By inhibiting this enzyme, fenebrutinib disrupts B-cell receptor signaling, which is essential for B-cell activation and proliferation. This action is particularly relevant in autoimmune conditions where B-cell activity contributes to disease pathology. In clinical trials, fenebrutinib has shown:

    • Reduction in IgE-mediated histamine release from mast cells.
    • Decreased production of autoantibodies in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
    • Significant efficacy in reducing MRI markers of disease activity in multiple sclerosis patients .

    The synthesis of fenebrutinib involves complex organic chemistry techniques, including:

    • Catalytic Hydrogenation: Utilization of catalytic static mixer technology for the reduction of aromatic nitro groups, a crucial step in synthesizing fenebrutinib .
    • Multi-step Organic Reactions: Combining various

    Fenebrutinib is primarily being investigated for:

    • Multiple Sclerosis: As a treatment option aimed at reducing disease progression and activity.
    • Chronic Spontaneous Urticaria: To manage symptoms in patients unresponsive to conventional antihistamines.
    • Other Autoimmune Disorders: Including systemic lupus erythematosus and rheumatoid arthritis, where B-cell activation plays a significant role in disease progression .

    The dual inhibition mechanism targeting both B-cells and microglia activation positions fenebrutinib as a versatile therapeutic candidate.

    Fenebrutinib has been studied for its interactions with other drugs, particularly those metabolized by cytochrome P450 enzymes. Key findings include:

    • Drug-Drug Interactions: Ongoing studies are evaluating how fenebrutinib interacts with commonly prescribed medications such as midazolam and rosuvastatin .
    • Impact on Immune Response: Research indicates that fenebrutinib may alter immune responses by modulating cytokine production and B-cell activation pathways .

    Understanding these interactions is critical for optimizing therapeutic regimens involving fenebrutinib.

    Several compounds share similarities with fenebrutinib, particularly regarding their mechanism as Bruton’s tyrosine kinase inhibitors. These include:

    Compound NameMechanism of ActionUnique Features
    IbrutinibIrreversible Bruton’s tyrosine kinase inhibitorFirst-in-class BTK inhibitor; used widely for hematological cancers
    AcalabrutinibSelective irreversible BTK inhibitorDesigned for improved selectivity over ibrutinib; fewer off-target effects
    ZanubrutinibReversible BTK inhibitorOffers a different binding profile compared to irreversible inhibitors

    Fenebrutinib's uniqueness lies in its reversible nature and high selectivity for Bruton’s tyrosine kinase, which may result in fewer side effects compared to irreversible inhibitors like ibrutinib and acalabrutinib . This selectivity potentially enhances its safety profile while maintaining therapeutic efficacy across various autoimmune conditions.

    Retrosynthetic Analysis and Route Design

    The development of fenebrutinib, a reversible Bruton's tyrosine kinase inhibitor with molecular formula C₃₇H₄₄N₈O₄ and molecular weight 664.8 grams per mole, required comprehensive retrosynthetic analysis to establish efficient synthetic pathways [1] [8]. The compound presents a complex molecular architecture featuring multiple heterocyclic systems, requiring careful strategic planning for bond formation sequences and functional group manipulations [8] [42].

    The retrosynthetic approach identified fenebrutinib as derivable through late-stage reduction from the penultimate aldehyde intermediate, which could be synthesized via Suzuki-Miyaura coupling of advanced intermediates [42]. The strategic disconnection revealed two major building blocks: a tricyclic lactam system forming the H3 binding region and a tetracyclic bromide precursor containing the H2 pocket motif [42]. This convergent approach enabled parallel synthesis of key intermediates, optimizing overall synthetic efficiency and scalability [8] [42].

    The molecular structure analysis revealed critical synthetic challenges including regioselective heteroaryl coupling, stereocontrolled introduction of the S-configured methylpiperazine unit, and management of multiple nitrogen-containing heterocycles [8] [42]. The retrosynthetic strategy addressed these challenges through careful selection of protecting groups, catalytic methodologies, and reaction sequencing [42].

    Key Intermediate Synthesis Strategies

    The tricyclic lactam intermediate represented a crucial building block requiring development of scalable synthetic methodology [42]. Initial synthetic approaches utilized 3-methylcyclopent-2-en-1-one as the starting material, employing conjugate Grignard addition with methylmagnesium chloride in the presence of catalytic copper chloride at minus twenty degrees Celsius [42]. This transformation produced 3,3-dimethylcyclopentanone in forty-three percent yield after vacuum distillation [42].

    Process optimization studies revealed significant impurity formation during the Grignard reaction, attributed to further reaction of the Grignard adduct with starting material or product [42]. Introduction of trimethylsilyl chloride as an in situ trapping agent provided a breakthrough, accelerating the reaction while trapping the intermediate enolate as the corresponding silyl enol ether [42]. This modification not only minimized impurity formation but also enhanced the stability of the intermediate under reaction conditions [42].

    The improved process incorporated catalytic copper chloride at five mole percent loading with ten mole percent lithium chloride, achieving seventy-six percent assay yield of the silyl enol ether intermediate [42]. Subsequent Vilsmeier-Haack reaction conditions were optimized using phosphorus oxychloride and dimethylformamide in toluene, followed by base-promoted annulation with piperazin-2-one to afford the desired tricyclic lactam in forty-five percent overall yield over four steps [42].

    The tetracyclic bromide intermediate synthesis required a convergent eight-step approach from four building blocks: S-2-methylpiperazine, 5-chloro-2-nitropyridine, oxetan-3-one, and 3,5-dibromo-1-methylpyridin-2-one [42]. Selective tert-butoxycarbonyl protection of S-2-methylpiperazine proceeded in eighty-six percent yield using one equivalent of di-tert-butyl dicarbonate in methanol-water [42]. Palladium-catalyzed Buchwald-Hartwig amination employed optimized conditions with palladium acetate and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, achieving seventy-three percent yield over two steps including subsequent deprotection [42].

    Regioselective Coupling Reactions in Heterocyclic Systems

    The critical carbon-nitrogen coupling between the tricyclic lactam and 2,4-dichloronicotinaldehyde presented significant regioselectivity challenges [42]. Initial conditions using bis(dibenzylideneacetone)palladium and Xantphos generated unacceptable levels of the undesired regioisomer, requiring extensive purification efforts [42]. High-throughput experimentation identified palladium acetate with 1,1'-bis(diphenylphosphino)ferrocene as a superior catalyst system, providing enhanced regioselectivity and cost-effectiveness [42].

    The optimized regioselective coupling conditions employed two mole percent palladium acetate as precatalyst, four mole percent 1,1'-bis(diphenylphosphino)ferrocene as ligand, and 1.5 equivalents of potassium carbonate as base in tetrahydrofuran at reflux temperature [42]. These conditions successfully reduced regioisomer formation to approximately two area percent at reaction completion, enabling single-stage purification to achieve less than 0.8 area percent regioisomer in the isolated product [42].

    Strategic optimization of reagent stoichiometry revealed that reducing 2,4-dichloronicotinaldehyde from 1.5 to 1.1 equivalents surprisingly decreased regioisomer formation [42]. This observation was attributed to competitive consumption of the regioisomer by remaining tricyclic lactam to generate a bis-coupling impurity, which could be readily purged due to its significantly different physicochemical properties [42]. The refined process achieved eighty-four percent yield with 0.56 area percent regioisomer content, well below the target specification [42].

    The tetracyclic bromide synthesis incorporated two sequential Buchwald-Hartwig aminations, requiring careful optimization of each coupling step [42]. The first coupling between the protected piperazine and 5-chloro-2-nitropyridine utilized palladium acetate with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl in toluene at eighty-five degrees Celsius [42]. The second coupling with 3,5-dibromo-1-methylpyridin-2-one employed palladium acetate with Xantphos and potassium carbonate at one hundred five degrees Celsius, achieving seventy-six percent yield over two steps [42].

    Catalytic Methodologies in Large-Scale Production

    Palladium-Catalyzed Cross-Coupling Optimizations

    The Suzuki-Miyaura coupling between the tricyclic intermediate and tetracyclic boronate required extensive catalyst screening to achieve optimal performance [42]. Comprehensive evaluation of palladium catalysts revealed [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium dichloromethane complex as the most effective catalyst, providing quantitative conversion with 98.2 area percent product purity [42]. Alternative catalysts including di-tert-butyl(4-dimethylaminophenyl)phosphine-based systems showed inferior conversion or higher impurity levels [42].

    The optimized Suzuki coupling conditions employed one mole percent [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium dichloromethane complex with 1.5 equivalents of potassium phosphate monohydrate as base in tetrahydrofuran-water at fifty degrees Celsius [42]. Critical process parameters included efficient degassing and premixing of starting materials before base addition, ensuring robust reaction performance [42]. Post-reaction treatment with N-acetyl-L-cysteine aqueous solution followed by citric acid and sodium chloride washes effectively reduced dimer impurity to less than 0.2 percent [42].

    The borylation of tetracyclic bromide utilized bis(pinacolato)diboron with palladium catalysis, requiring optimization of catalyst loading and reaction conditions [42]. Bis(dibenzylideneacetone)palladium with 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl provided optimal performance, achieving greater than ninety-nine percent conversion with typically less than two area percent of the des-bromo impurity [42]. The reaction employed 0.25 mole percent bis(dibenzylideneacetone)palladium, 0.6 mole percent 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 1.5 equivalents of bis(pinacolato)diboron, and two equivalents of potassium acetate in tetrahydrofuran at sixty-five degrees Celsius [42].

    Process development efforts addressed the challenge of obtaining non-solvated boronate products [42]. Multiple solvents including ethanol, isopropanol, ethyl acetate-heptane, and isopropyl acetate-heptane all produced corresponding solvates with the polar solvent component [42]. A heptane reslurry of the mixed tetrahydrofuran-methyl tert-butyl ether solvate at twenty degrees Celsius for sixteen hours successfully generated non-solvated product in ninety-eight percent yield [42].

    Continuous Flow Synthesis Advancements

    Continuous flow methodologies provided significant advantages for specific transformations in the fenebrutinib synthesis, particularly for the preparation of 2,4-dichloronicotinaldehyde [42]. The batch synthesis of this key intermediate suffered from cryogenic conditions, unstable organolithium intermediates, and relatively low yields [42]. Continuous flow processing addressed these limitations through precise temperature control and minimized residence times [42].

    The continuous flow process for 2,4-dichloronicotinaldehyde synthesis employed three sequential tubular reactors with carefully controlled residence times [42]. n-Butyllithium in hexanes and diisopropylamine in tetrahydrofuran were first combined via a Y-mixer with residence time of twenty to thirty seconds at minus twenty to zero degrees Celsius to generate lithium diisopropylamide in situ [42]. The resulting solution was then mixed with 2,4-dichloropyridine in tetrahydrofuran in a second tubular reactor with residence time of twenty to thirty seconds at minus thirty to minus twenty degrees Celsius [42].

    The lithiated pyridine solution and dimethylformamide were subsequently combined in a third tubular reactor under identical residence time and temperature conditions [42]. The reaction mixture was collected in a quench reactor containing seventeen percent aqueous hydrochloric acid at zero to five degrees Celsius [42]. This continuous process eliminated cryogenic reaction conditions while overcoming organolithium intermediate instability through very short residence times for generation and quenching [42].

    The continuous flow methodology achieved eighty-seven percent yield after crystallization from toluene-heptane with greater than 99.5 percent purity on greater than two hundred kilogram scale [42]. This represented a seventeen percent increase in yield relative to the corresponding batch process while significantly improving operational safety and reproducibility [42]. The elimination of cryogenic conditions and enhanced yield made this continuous flow process the preferred manufacturing route [42].

    Advanced continuous flow methodologies were also investigated for aromatic nitro group reduction in related Bruton's tyrosine kinase inhibitor synthesis [11] [13]. Catalytic static mixer technology provided an industrially viable solution for nitro reduction with real-time analytics enabling rapid optimization [11] [13]. The optimal conditions achieved 0.4 molar concentration, twenty bar pressure, one hundred twenty degrees Celsius, and 3.3 equivalents of hydrogen gas [13].

    Polymorph Control and Crystalline Form Engineering

    Thermodynamic vs Kinetic Crystallization Approaches

    The crystallization behavior of fenebrutinib required careful investigation to ensure consistent polymorph formation and particle size distribution [42]. Initial reduction of the penultimate aldehyde using sodium borohydride in methanol resulted in uncontrolled crystallization due to the low solubility of fenebrutinib at 4.5 milligrams per milliliter [42]. This rapid crystallization produced clumping during the reaction, necessitating alternative solvent systems and reduction conditions [42].

    Process optimization identified tetrahydrofuran as a superior solvent for the reduction reaction, combined with sodium borohydride in one molar aqueous sodium hydroxide solution [42]. This modification provided a light turbid reaction mixture instead of the previously observed thick slurry, enabling better control over product formation [42]. The reaction proceeded at twenty-five degrees Celsius with complete conversion within one hour [42].

    Crystallization studies in various solvent systems identified ethanol-toluene as a feasible system for recrystallization of fenebrutinib [42]. The compound demonstrated solubility in nine volumes of 3:1 ethanol-toluene at just below the boiling point of approximately seventy-five degrees Celsius [42]. The wide metastable zone for crystallization provided operational flexibility, making seeding temperature less critical for process control [42].

    Two distinct recrystallization processes were developed: distillative and non-distillative approaches [42]. The distillative process involved dissolution in 3:1 ethanol-toluene at seventy-five degrees Celsius, polish filtration, seeding with one to two weight percent seed crystals, aging, dilution with ethanol, and distillation to a final toluene concentration of approximately five weight percent [42]. This process afforded slightly agglomerated fenebrutinib in approximately ninety-five percent yield with the desired polymorph [42].

    The non-distillative recrystallization process provided improved particle size distribution characteristics [42]. The polished filtered solution in 3:1 ethanol-toluene was seeded, aged, diluted with ethanol to a final toluene concentration of approximately ten weight percent, cooled to zero degrees Celsius, and filtered [42]. This process produced minimally agglomerated fenebrutinib in approximately eighty percent yield with the desired polymorph and a consistent, nearly monomodal particle size distribution [42].

    Patent Landscape for Novel Crystal Forms

    The patent landscape for fenebrutinib crystal forms has evolved significantly, reflecting the importance of solid-state properties for pharmaceutical development [36]. Patent applications have emerged covering specific crystalline polymorphs of fenebrutinib, with particular emphasis on forms suitable for treating relapsing multiple sclerosis and primary progressive multiple sclerosis [36]. These patent filings demonstrate the strategic importance of crystal form intellectual property in pharmaceutical development [36].

    Recent patent applications describe novel crystalline forms of fenebrutinib with specific X-ray diffraction patterns and thermal properties [36]. The patent documents detail preparation methods for different polymorphic forms, including specific crystallization conditions and solvent systems [36]. These crystalline forms are characterized by distinctive melting points, X-ray powder diffraction patterns, and thermal analysis profiles [36].

    The intellectual property landscape encompasses not only the crystal forms themselves but also the manufacturing processes for their preparation [36]. Patent applications describe specific temperature ranges, solvent ratios, and cooling profiles required to obtain desired polymorphic forms consistently [36]. The documentation includes detailed analytical characterization methods for polymorph identification and purity assessment [36].

    Manufacturing process patents related to fenebrutinib crystal forms address scalability challenges and quality control requirements [27] [39]. These documents describe formulation approaches for different particle size distributions and their impact on bioavailability and dissolution properties [27] [37]. The patent landscape reflects the complex relationship between crystal form, particle size, and pharmaceutical performance characteristics [37].

    Process development investigations have characterized the binding interactions between fenebrutinib and cyclodextrin excipients, revealing binding constants of approximately 2 × 10⁵ M⁻¹ with hydroxypropyl-β-cyclodextrin [37]. These studies demonstrate the importance of excipient interactions in solid dosage form development and their potential impact on bioavailability [37]. The apparent permeability of fenebrutinib decreases in a cyclodextrin concentration-dependent manner, confirming complexation effects [37].

    Solid-state characterization studies have identified fenebrutinib's high melting point of 274 degrees Celsius, contributing to its low water solubility of 0.003 milligrams per milliliter [8]. However, protonation in 0.1 normal hydrochloric acid increases aqueous solubility dramatically to 35.9 milligrams per milliliter, providing excellent solubility and dissolution characteristics under acidic conditions [8]. These physicochemical properties directly influence formulation strategies and manufacturing processes for different crystal forms [8].

    PropertyValueReference
    Molecular Weight664.8 g/mol [1] [8]
    Melting Point274°C [8]
    Water Solubility0.003 mg/mL [8]
    HCl Solubility35.9 mg/mL [8]
    Log D (pH 7.4)1.6 [37]
    pKa Values5.0, 3.7 [37]

    Bruton's Tyrosine Kinase Inhibition Kinetics

    Fenebrutinib represents a novel class of Bruton's tyrosine kinase inhibitors that operates through a distinctive noncovalent mechanism of action. Unlike the majority of clinically approved BTK inhibitors that function through irreversible covalent binding to cysteine 481 in the ATP binding site, fenebrutinib employs a reversible binding mechanism that confers unique pharmacological properties [1].

    The compound demonstrates exceptional potency against BTK with an enzyme Ki value of 0.91 ± 0.34 nanomolar and an IC50 of 1.5 nanomolar [1]. In human whole blood assays measuring B-cell activation, fenebrutinib exhibits an IC50 of 8.4 ± 5.6 nanomolar for CD69 expression, demonstrating robust functional activity in physiologically relevant conditions [1].

    Two-Step Binding Mechanism and Residence Time Analysis

    The binding kinetics of fenebrutinib to BTK reveal a sophisticated two-step mechanism characterized by time-dependent inhibition properties. Biochemical enzyme assays demonstrate an 8-fold increase in potency following a 2-hour preincubation with BTK, indicating that the initial binding event is followed by a slower conformational change or optimization of molecular interactions [1].

    Table 1: Fenebrutinib BTK Inhibition Kinetics and Residence Time Analysis

    ParameterValueReference
    BTK Enzyme Ki (nM)0.91 ± 0.34Crawford et al. 2018
    BTK Enzyme IC50 (nM)1.5Crawford et al. 2018
    Human Whole Blood CD69 IC50 (nM)8.4 ± 5.6Crawford et al. 2018
    Target Residence Time (hours)18.3 ± 2.8Crawford et al. 2018
    Dissociation Rate Constant (koff, s-1)1.52 × 10-5Crawford et al. 2018
    Time-Dependent Inhibition Fold Increase8-fold (2 hour preincubation)Crawford et al. 2018

    The residence time analysis employing jump dilution experiments reveals that fenebrutinib exhibits an extraordinarily prolonged target residence time of 18.3 ± 2.8 hours [1]. This extended residence time is associated with a remarkably slow dissociation rate constant (koff) of 1.52 × 10-5 s-1 [1]. The prolonged target engagement observed with fenebrutinib approaches that typically achieved by covalent inhibitors, representing a unique achievement for a reversible inhibitor [2].

    Jump dilution kinetic studies demonstrate that BTK preincubated with fenebrutinib and subsequently diluted into assay conditions shows delayed recovery of enzymatic activity extending for several hours, in stark contrast to vehicle-treated controls that rapidly catalyze peptide substrate phosphorylation [1]. This delayed functional recovery provides direct evidence for the exceptionally slow dissociation kinetics that characterize fenebrutinib's interaction with BTK [1].

    Selectivity Profiling Across Kinase Family Members

    Fenebrutinib demonstrates exceptional selectivity for BTK among the broader kinase family, representing one of the most selective BTK inhibitors characterized to date. Comprehensive kinome profiling against 286 human kinases reveals that fenebrutinib inhibits only 3 off-target kinases by greater than 50% at a 1 micromolar test concentration [1].

    Table 2: Fenebrutinib Selectivity Profile Across Kinase Family Members

    Kinase TargetIC50 (nM)Selectivity Ratio (vs BTK)Number of Kinases
    BTK1.511
    BMX229153-fold1
    FGR252168-fold1
    SRC196131-fold1
    TEC>1000>667-fold1
    ITK>1000>667-fold1
    TXK>1000>667-fold1
    Total Off-Target Kinases Inhibited >50%N/AN/A3 of 286

    The three off-target kinases inhibited by fenebrutinib include BMX, FGR, and SRC, with selectivity ratios of 153-fold, 168-fold, and 131-fold respectively relative to BTK [1]. Importantly, fenebrutinib demonstrates greater than 667-fold selectivity against other TEC family kinases including TEC, ITK, and TXK, which share structural homology with BTK [1] [3].

    The superior selectivity profile of fenebrutinib becomes particularly evident when compared to other BTK inhibitors. While ibrutinib inhibits 31 of 221 off-target kinases by greater than 50%, fenebrutinib's minimal off-target profile reflects its unique binding mode that does not rely on covalent modification of cysteine residues present in multiple kinases [1] [4].

    Downstream Signaling Pathway Modulation

    B-Cell Receptor Signaling Disruption

    Fenebrutinib effectively disrupts B-cell receptor signaling through potent inhibition of BTK-dependent phosphorylation cascades. The compound demonstrates exceptional activity against key BCR signaling readouts in primary human B-cells and whole blood systems [1].

    Table 3: Fenebrutinib B-Cell Receptor Signaling Disruption Profile

    Assay TypeIC50 (nM)Cell TypeStimulus
    BTK Y223 Phosphorylation (Human B-cells)3.1 ± 0.7Primary Human B-cellsAnti-IgM
    Anti-IgM B-cell Proliferation1.2 ± 0.9Primary Human B-cellsAnti-IgM
    CD40L B-cell Proliferation1.4 ± 0.6Primary Human B-cellsrhCD40L
    CD69 Expression (Human Whole Blood)8.0 ± 6.0Human Whole BloodAnti-IgM
    BTK Y223 Autophosphorylation (Whole Blood)11 ± 4.2Human Whole BloodAnti-IgM
    FcγRIII-triggered TNFα (Monocytes)1.3 ± 0.8Human MonocytesAnti-FcγRIII

    Fenebrutinib potently inhibits anti-IgM-induced BTK Y223 tyrosine phosphorylation with an IC50 of 3.1 ± 0.7 nanomolar in isolated primary human B-cells [1]. This represents direct inhibition of the critical autophosphorylation event required for BTK activation and downstream signaling propagation [1].

    The compound effectively blocks B-cell proliferative responses induced by both anti-IgM (IC50 = 1.2 ± 0.9 nM) and CD40L stimulation (IC50 = 1.4 ± 0.6 nM), demonstrating broad inhibition of B-cell activation pathways [1]. These findings indicate that fenebrutinib disrupts both antigen-dependent and T-cell-dependent B-cell activation mechanisms [1].

    In human whole blood assays that maintain physiological cellular interactions, fenebrutinib suppresses the upregulation of CD69, an early activation marker, with an IC50 of 8.0 ± 6.0 nanomolar following anti-IgM stimulation [1]. The compound also inhibits BTK Y223 autophosphorylation in whole blood with an IC50 of 11 ± 4.2 nanomolar, confirming target engagement under physiologically relevant conditions [1].

    Impact on Myeloid Cell Activation and Cytokine Production

    Fenebrutinib exerts significant modulatory effects on myeloid cell activation and inflammatory cytokine production through inhibition of BTK-dependent signaling pathways. The compound demonstrates potent activity against FcγR-mediated activation processes that are central to myeloid cell inflammatory responses [1] [5] [6].

    Table 4: Fenebrutinib Impact on Myeloid Cell Activation and Cytokine Production

    Cell TypeCytokine/MarkerEffectStimulus
    Human MonocytesTNFαInhibited (IC50 = 1.3 nM)FcγRIII activation
    Human Whole BloodTNFαDose-dependent decreaseLPS stimulation
    Human Whole BloodIL-6Decreased productionLPS stimulation
    Human MicrogliaFcγR-mediated Cytokine ReleaseBlocked deleterious effectsFcγR activation
    Human MicrogliaFcγR-mediated Chemokine ReleaseBlocked deleterious effectsFcγR activation

    In human monocytes, fenebrutinib potently inhibits FcγRIII-triggered tumor necrosis factor alpha production with an IC50 of 1.3 ± 0.8 nanomolar [1]. This demonstrates the compound's ability to disrupt immune complex-mediated inflammatory responses that contribute to autoimmune pathology [1].

    Human whole blood studies reveal that fenebrutinib produces dose-dependent decreases in both TNFα and IL-6 production following lipopolysaccharide stimulation [7]. These cytokines represent key inflammatory mediators that drive tissue damage and systemic inflammation in autoimmune conditions [7].

    Particularly significant are the effects of fenebrutinib on human microglial cells, the resident immune cells of the central nervous system. The compound blocks the deleterious effects of microglial FcγR activation, including both cytokine and chemokine release [5] [6]. These findings are especially relevant for neuroinflammatory conditions such as multiple sclerosis, where microglial activation contributes to disease progression [5] [6].

    Gene expression analyses in human microglial systems identify that fenebrutinib modulates pathways linked to inflammation, matrix metalloproteinase production, and cholesterol metabolism [5] [6]. Notably, the compound shows selective effects, having no significant impact on Toll-like receptor 4 or NLRP3 signaling pathways, suggesting pathway-specific modulation rather than broad immunosuppression [5] [6].

    Purity

    > 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    2.3

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    2

    Exact Mass

    664.34855191 g/mol

    Monoisotopic Mass

    664.34855191 g/mol

    Heavy Atom Count

    49

    Appearance

    Solid powder

    UNII

    E9L2885WUL

    Drug Indication

    Treatment of multiple sclerosis

    Wikipedia

    GDC-0853

    Use Classification

    Human Drugs -> EU pediatric investigation plans

    Dates

    Last modified: 08-15-2023
    1. J Pharmacol Exp Ther. 2017 Jan;360(1):226-238. Epub 2016 Nov 7.
    Bruton/'s Tyrosine Kinase Small Molecule Inhibitors Induce a Distinct Pancreatic
    Toxicity in Rats.
    Erickson RI(1), Schutt LK(2), Tarrant JM(1), McDowell M(1), Liu L(1), Johnson
    AR(1), Lewin-Koh SC(1), Hedehus M(1), Ross J(1), Carano RA(1), Staflin K(1),
    Zhong F(1), Crawford JJ(1), Zhong S(1), Reif K(1), Katewa A(1), Wong H(1), Young
    WB(1), Dambach DM(1), Misner DL(1).
    Author information:
    (1)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
    M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
    K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
    Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
    Inc., 1 DNA Way, MS59, South San Francisco, CA 94080.
    (2)Genentech, Inc., South San Francisco, California (R.I.E., L.K.S., J.M.T.,
    M.M., L.L., A.R.J., S.-C.L.-K., M.H., J.R., R.A.D.C., K.S., F.Z., J.J.C., S.Z.,
    K.R., A.K., W.B.Y., D.M.D., D.L.M.); and University of British Columbia,
    Vancouver, British Columbia (H.W.); Primary Laboratory of Origin: Genentech,
    Inc., 1 DNA Way, MS59, South San Francisco, CA 94080 schutt.leah@gene.com.
    Bruton/'s tyrosine kinase (BTK) is a member of the Tec family of cytoplasmic
    tyrosine kinases involved in B-cell and myeloid cell signaling. Small molecule
    inhibitors of BTK are being investigated for treatment of several hematologic
    cancers and autoimmune diseases. GDC-0853
    ((S)-2-(3/'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl
    )pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4/'-bipyridin]-2/'-yl)-7,7-dimethyl-3,4,7
    ,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one) is a selective
    and reversible oral small-molecule BTK inhibitor in development for the treatment
    of rheumatoid arthritis and systemic lupus erythematosus. In Sprague-Dawley (SD)
    rats, administration of GDC-0853 and other structurally diverse BTK inhibitors
    for 7 days or longer caused pancreatic lesions consisting of multifocal
    islet-centered hemorrhage, inflammation, fibrosis, and pigment-laden macrophages
    with adjacent lobular exocrine acinar cell atrophy, degeneration, and
    inflammation. Similar findings were not observed in mice or dogs at much higher
    exposures. Hemorrhage in the peri-islet vasculature emerged between four and
    seven daily doses of GDC-0853 and was histologically similar to spontaneously
    occurring changes in aging SD rats. This suggests that GDC-0853 could exacerbate
    a background finding in younger animals. Glucose homeostasis was dysregulated
    following a glucose challenge; however, this occurred only after 28 days of
    administration and was not directly associated with onset or severity of
    pancreatic lesions. There were no changes in other common serum biomarkers
    assessing endocrine and exocrine pancreatic function. Additionally, these lesions
    were not readily detectable via Doppler ultrasound, computed tomography, or
    magnetic resonance imaging. Our results indicate that pancreatic lesions in rats
    are likely a class effect of BTK inhibitors, which may exacerbate an
    islet-centered pathology that is unlikely to be relevant to humans.

    Explore Compound Types